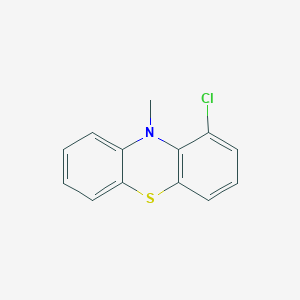
1-Chloro-10-methyl-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-10-methyl-10H-phenothiazine is an organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The compound’s structure consists of a tricyclic system with a sulfur and nitrogen heterocycle, making it a versatile building block for various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-10-methyl-10H-phenothiazine can be synthesized through several methods. One common approach involves the chlorination of 10-methyl-10H-phenothiazine. This reaction typically uses chlorine gas or a chlorinating agent like thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-10-methyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can replace the chlorine atom under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
1-Chloro-10-methyl-10H-phenothiazine has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-10-methyl-10H-phenothiazine involves its interaction with various molecular targets. The compound can act as a redox catalyst, facilitating electron transfer reactions. It may also interact with biological macromolecules, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
10-Methyl-10H-phenothiazine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
10-Chloro-10H-phenothiazine: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
10-Methyl-10H-phenothiazine-5-oxide: An oxidized derivative with different redox properties.
Uniqueness: 1-Chloro-10-methyl-10H-phenothiazine’s unique combination of a chlorine atom and a methyl group provides distinct reactivity and versatility in chemical syntheses. This makes it a valuable compound for developing new materials and studying various chemical and biological processes .
Properties
Molecular Formula |
C13H10ClNS |
|---|---|
Molecular Weight |
247.74 g/mol |
IUPAC Name |
1-chloro-10-methylphenothiazine |
InChI |
InChI=1S/C13H10ClNS/c1-15-10-6-2-3-7-11(10)16-12-8-4-5-9(14)13(12)15/h2-8H,1H3 |
InChI Key |
NDVCHLGPWHZRGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2SC3=C1C(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



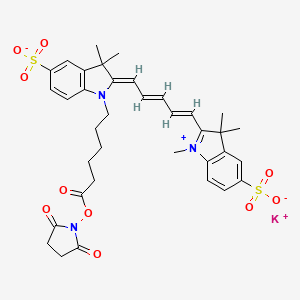
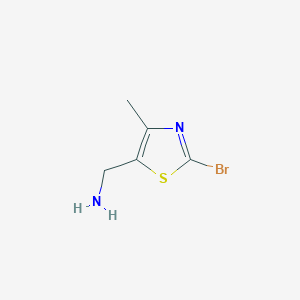


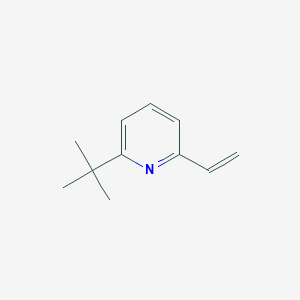

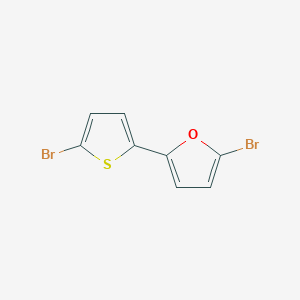
![Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium](/img/structure/B15250277.png)
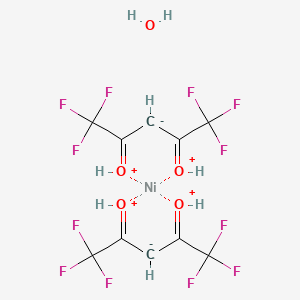
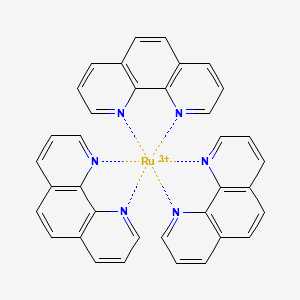
![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)


